Fmoc-Photo-Linker
Overview
Description
Synthesis Analysis
The Fmoc solid-phase synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a resin. The process utilizes Fmoc-protected amino acids, which, upon coupling and subsequent removal of the Fmoc group, allows for the elongation of the peptide chain. This approach has been refined to include peptide thioesters using a safety-catch sulfonamide linker, demonstrating the versatility of the Fmoc strategy in generating various peptide derivatives with high purity and minimal racemization (Ollivier et al., 2005).
Scientific Research Applications
Mass Spectrometric Detection of Surface-bound Peptides : Fmoc-derivatized peptides covalently bound to surfaces can be efficiently ionized for laser desorption photoionization mass spectrometry. The Fmoc label acts as an ionization tag, lowering the ionization potential of the complex for effective detection of molecular species bound to surfaces (Edirisinghe et al., 2004).
Solid-Phase Synthesis of Peptide Thioesters : The Fmoc solid-phase synthesis method is used for peptide thioesters, illustrating its versatility in peptide synthesis (Ollivier et al., 2005).
Synthesis of Protected Peptide Fragments : Fmoc-derivatives are utilized for the synthesis of protected peptide fragments, which can be released from a solid support under neutral conditions while retaining their protective groups (Osborn & Robinson, 1993).
Synthesis of Hydroxamic Acids : Utilizing N-Fmoc-hydroxylamine, a high loading, acid labile solid-phase resin bearing a hydroxylamine linker has been developed, showcasing the utility of Fmoc in constructing hydroxamic acids, including peptidyl hydroxamic acids (Mellor, Mcguire, & Chan, 1997).
Backbone Amide Linker (BAL) Strategy for Peptide Synthesis : The BAL strategy employing Fmoc chemistry has been developed for preparing C-terminal modified peptides, showcasing the adaptability of Fmoc in peptide synthesis (Alsina, Yokum, Albericio, & Bárány, 1999).
Reversible Protection and Reactive Patterning of SAMs for Biopolymer Arrays : The use of Fmoc for the reversible protection of amine- and hydroxyl-terminated alkanethiol self-assembled monolayers (SAMs) on gold surfaces demonstrates its applicability in the fabrication of DNA arrays (Frutos, Brockman, & Corn, 2000).
Synthesis of Peptide C-terminal Semicarbazones and Aldehydes : Fmoc-based methodology has been used for synthesizing peptide C-terminal semicarbazones and aldehydes, maintaining stereochemical integrity (Patterson & Ramage, 1999).
Oligosaccharide Synthesis in Microreactors : Fmoc-protected glucosyl phosphate building blocks were used in the assembly of oligosaccharides in microreactors, highlighting its role in glycosylation and oligosaccharide synthesis (Carrel, Geyer, Codée, & Seeberger, 2007).
Safety And Hazards
Fmoc-Photo-Linker may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling Fmoc-Photo-Linker .
Future Directions
properties
IUPAC Name |
4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWESTWISAMMBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392737 | |
Record name | AG-E-12696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Photo-Linker | |
CAS RN |
162827-98-7 | |
Record name | AG-E-12696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{4-[1-(Fmoc)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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